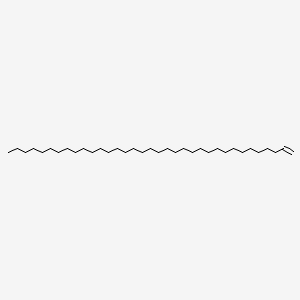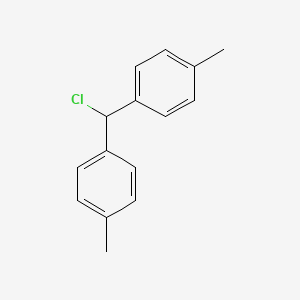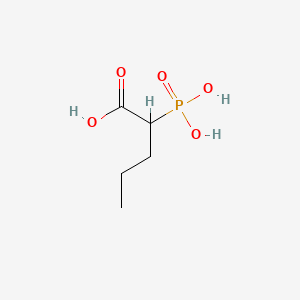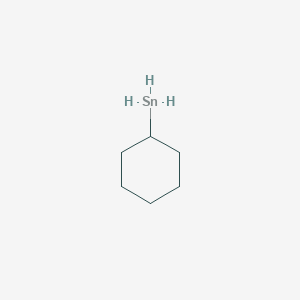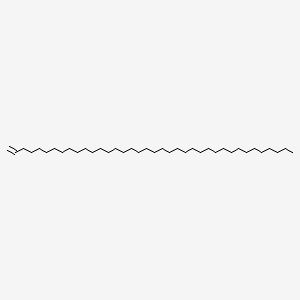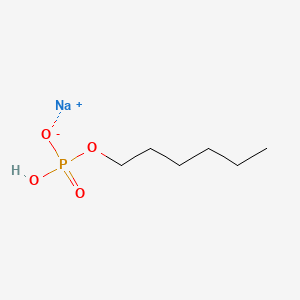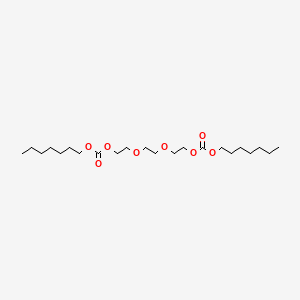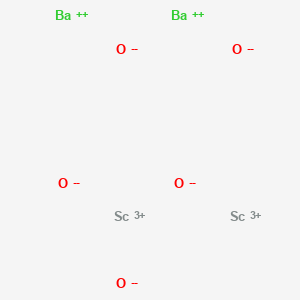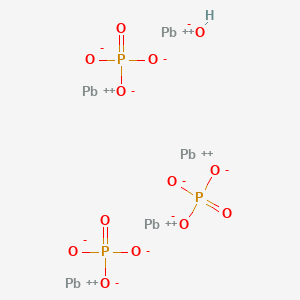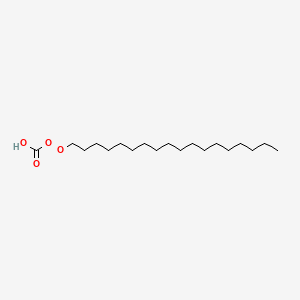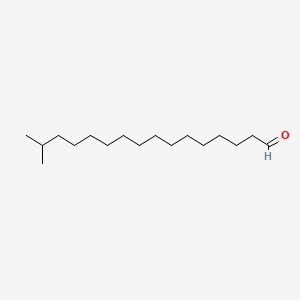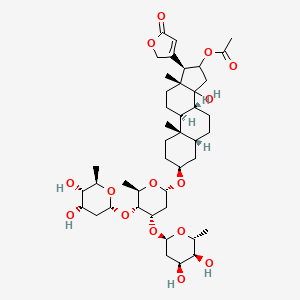
Propane-1,2,3-triol, sodium zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,2,3-triol, sodium zirconium salt is a compound that combines propane-1,2,3-triol, commonly known as glycerol, with sodium and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Glycerol and Zirconium Compounds: One common method involves reacting glycerol with zirconium compounds in the presence of sodium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired salt.
Industrial Production Methods: Industrially, this compound can be produced by mixing glycerol with sodium zirconium phosphate under specific conditions. The process involves careful control of pH, temperature, and reaction time to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Propane-1,2,3-triol, sodium zirconium salt can undergo oxidation reactions, where the hydroxyl groups in glycerol are oxidized to form various products.
Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation of propane-1,2,3-triol can lead to the formation of glyceraldehyde and dihydroxyacetone.
Reduction Products: Reduction reactions can produce various alcohols and other reduced forms of the compound.
Substitution Products: Substitution reactions can yield a wide range of derivatives, depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Propane-1,2,3-triol, sodium zirconium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer for certain compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving glycerol.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of propane-1,2,3-triol, sodium zirconium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways involving glycerol and its derivatives, impacting processes such as energy production and lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2,3-triol (Glycerol): A simple triol compound with similar chemical properties but without the added sodium and zirconium.
Sodium Zirconium Phosphate: A compound with similar zirconium content but lacking the glycerol component.
Uniqueness
Propane-1,2,3-triol, sodium zirconium salt is unique due to its combination of glycerol and zirconium, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with its individual components alone.
Eigenschaften
CAS-Nummer |
84074-44-2 |
|---|---|
Molekularformel |
C3H8NaO3Zr+5 |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
sodium;propane-1,2,3-triol;zirconium(4+) |
InChI |
InChI=1S/C3H8O3.Na.Zr/c4-1-3(6)2-5;;/h3-6H,1-2H2;;/q;+1;+4 |
InChI-Schlüssel |
MIHPCFMQMSBBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)O.[Na+].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


